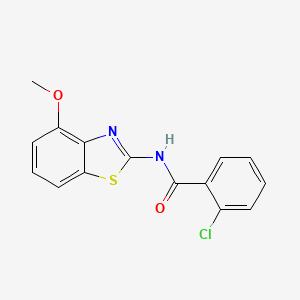

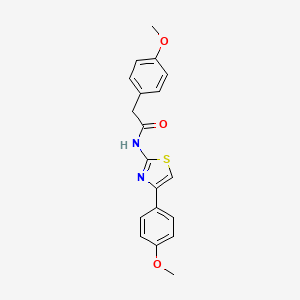

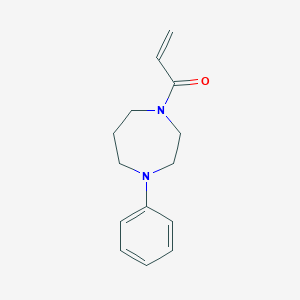

2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide” is a compound that belongs to the class of benzothiazoles . Benzothiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Synthesis Analysis

The synthesis of benzothiazole compounds often involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . For instance, aminothiazole Schiff base ligands were designed by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde in good yields (68−73%) .Molecular Structure Analysis

The molecular structure of benzothiazole compounds is characterized by a benzene ring fused to a thiazole ring . The thiazole ring contains sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis

Benzothiazole compounds can undergo various chemical reactions. For example, the loss of the SH radical produced a fragment ion peak of 372 (2.36%), followed by the expulsion of the C10H6N2 molecule, which produced a fragment ion signal of 218 (2.36%) (14.98%) .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole compounds can vary depending on their specific structure and substituents . For instance, “2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide” is a solid at room temperature with a molecular weight of 240.71 .Scientific Research Applications

Anti-Tubercular Activity

2-Chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide: has been studied for its anti-tubercular properties. Researchers have synthesized various benzothiazole derivatives and evaluated their inhibitory effects against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis (TB). These studies involve both in vitro and in vivo assessments . The compound’s inhibitory concentrations are compared with standard reference drugs, aiming to identify potent anti-TB agents. Mechanisms of resistance to existing anti-TB drugs are also explored in these investigations.

Antioxidant Properties

While the primary focus has been on anti-tubercular activity, some studies have also investigated the antioxidant potential of benzothiazole derivatives. Antioxidants play a crucial role in protecting cells from oxidative damage, and understanding the antioxidant capacity of this compound contributes to its broader pharmacological profile .

Other Therapeutic Applications

Beyond TB and antioxidants, researchers continue to explore other therapeutic applications. Although less extensively studied, benzothiazole derivatives may exhibit additional pharmacological effects. These could include anti-inflammatory, analgesic, or anti-cancer properties. Further investigations are needed to uncover these potential applications.

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit inhibitory activity against various targets such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function .

Biochemical Pathways

Benzothiazole derivatives have been reported to inhibit various enzymes, potentially affecting multiple biochemical pathways .

Result of Action

Benzothiazole derivatives have been reported to exhibit antimicrobial activity, suggesting that they may lead to the death or growth inhibition of microbial cells .

Safety and Hazards

Future Directions

The future research directions in the field of benzothiazole compounds include the development of novel and efficient synthetic processes, the design of new compounds with variable substituents as target structures, and the evaluation of their biological activities . The goal is to develop potent bioactive molecules with lower side effects .

properties

IUPAC Name |

2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O2S/c1-20-11-7-4-8-12-13(11)17-15(21-12)18-14(19)9-5-2-3-6-10(9)16/h2-8H,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDMAFZQIVGBHGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-({2-[(2-furylmethyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2694291.png)

![N,N-diethyl-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2694295.png)

![N-(3,4-dimethylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2694297.png)

![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-phenylbutan-2-yl)propanamide](/img/structure/B2694298.png)

![[2-(Aminomethyl)oxolan-2-yl]methanol](/img/structure/B2694310.png)